molecular formula C8H8Cl2N2 B3037702 2-(3,4-Dichlorophenyl)acetimidamide CAS No. 55154-91-1

2-(3,4-Dichlorophenyl)acetimidamide

Cat. No.: B3037702
CAS No.: 55154-91-1
M. Wt: 203.07 g/mol
InChI Key: RMFCMEVNMFHDSL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C8H8Cl2N2 It is characterized by the presence of a dichlorophenyl group attached to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)acetimidamide typically involves the reaction of 3,4-dichlorobenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3,4-Dichlorobenzylamine+AcetonitrileCatalystThis compound\text{3,4-Dichlorobenzylamine} + \text{Acetonitrile} \xrightarrow{\text{Catalyst}} \text{this compound} 3,4-Dichlorobenzylamine+AcetonitrileCatalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)acetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the acetimidamide moiety facilitates the formation of stable complexes. This interaction can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetamide
  • 2-(3,4-Dichlorophenyl)acetonitrile
  • 2-(3,4-Dichlorophenyl)acetic acid

Uniqueness

2-(3,4-Dichlorophenyl)acetimidamide is unique due to its specific combination of the dichlorophenyl and acetimidamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both synthetic and biological contexts.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFCMEVNMFHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorophenyl)acetimidamide
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2-(3,4-Dichlorophenyl)acetimidamide
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2-(3,4-Dichlorophenyl)acetimidamide
Reactant of Route 6
2-(3,4-Dichlorophenyl)acetimidamide

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